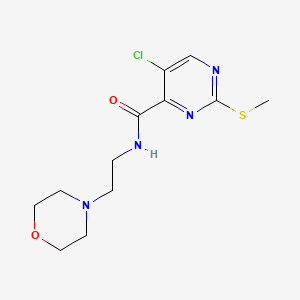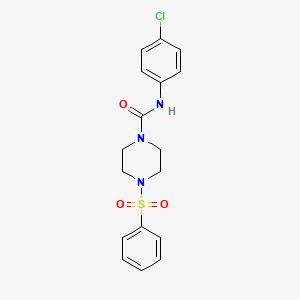![molecular formula C15H19N3O4S B5340253 isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5340253.png)
isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that is synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in response to inflammatory stimuli. It has also been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized using a simple and efficient method. It exhibits potent anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a promising candidate for drug development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate. One direction is to investigate the potential of the compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore the use of the compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the synthesis of new analogs of the compound with improved pharmacological properties could be explored. Finally, the potential of the compound as a ligand for the synthesis of metal complexes with novel properties could be investigated.
Conclusion:
This compound is a sulfonamide-based compound that has gained attention in scientific research due to its potential applications in various fields. The compound can be synthesized using a simple and efficient method and exhibits potent anti-inflammatory, anti-tumor, and anti-bacterial activities. The mechanism of action of the compound is not fully understood, but it is believed to involve the inhibition of COX-2 and iNOS. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of the compound, including its potential as a therapeutic agent, fluorescent probe, and ligand for the synthesis of metal complexes.
Métodos De Síntesis
Isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is synthesized using a simple and efficient method that involves the reaction of 4-aminobenzoic acid with 1-ethyl-4-nitroso-5-pyrazolone in the presence of a base and a solvent. The reaction proceeds through the formation of an intermediate, which is then treated with isopropyl chloroformate to yield the final product. The overall yield of the synthesis method is around 70%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
propan-2-yl 4-[(1-ethylpyrazol-4-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18-10-14(9-16-18)23(20,21)17-13-7-5-12(6-8-13)15(19)22-11(2)3/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAVRDIDJLUFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5340174.png)
![N-[2-(ethylamino)-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5340178.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2-oxazinane](/img/structure/B5340181.png)
![4-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5340182.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5340186.png)
![2-benzyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5340187.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5340196.png)

![ethyl 4-{3-(3,4-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]acryloyl}-1-piperazinecarboxylate](/img/structure/B5340207.png)

![N,N,2-trimethyl-7-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5340228.png)
![4-chloro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5340232.png)
![2-[4-(5-fluoro-2-pyrimidinyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5340241.png)
